Erythromycin C

Description

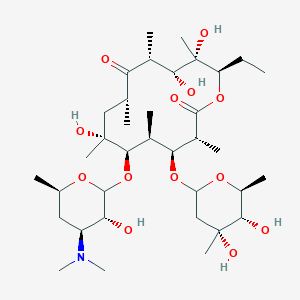

Structure

3D Structure

Properties

Molecular Formula |

C36H65NO13 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25?,27-,28+,29-,30+,31-,33?,34-,35-,36-/m1/s1 |

InChI Key |

MWFRKHPRXPSWNT-FAIBCODDSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonyms |

Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |

Origin of Product |

United States |

Foundational & Exploratory

Erythromycin C: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin C is a macrolide antibiotic and a direct biosynthetic precursor to the more abundant Erythromycin A. Produced by the Gram-positive bacterium Saccharopolyspora erythraea, it is often considered a minor component in fermentation broths. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of this compound. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, along with quantitative data to support these procedures. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of the processes involved in obtaining this specific erythromycin analogue.

Discovery and Significance

The discovery of the erythromycins dates back to 1952, when Erythromycin A was first isolated from the culture broth of Streptomyces erythreus (now reclassified as Saccharopolyspora erythraea) by J. M. McGuire and colleagues at Eli Lilly and Company.[1][2] During these initial investigations, it was noted that the fermentation process yielded not only the primary component, Erythromycin A, but also minor amounts of related compounds, which were subsequently identified as Erythromycin B and this compound.[3]

While Erythromycin A remains the most clinically prominent of the erythromycins, this compound holds significant interest for several reasons. As a direct precursor in the biosynthetic pathway to Erythromycin A, understanding its production is crucial for optimizing the yield of the final product.[4] Furthermore, the study of minor variants like this compound can provide valuable insights for the development of novel semi-synthetic macrolide antibiotics with improved properties.

Biosynthesis of this compound

The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[5] this compound is an intermediate in the final steps of the pathway leading to Erythromycin A. The key transformation steps are catalyzed by the tailoring enzymes EryK and EryG.[4][6]

The biosynthesis of this compound begins with Erythromycin D. The enzyme EryK, a P450 hydroxylase, catalyzes the hydroxylation of the C-12 position on the macrolide ring of Erythromycin D to produce this compound.[4][6] Subsequently, the enzyme EryG, an O-methyltransferase, acts on this compound to methylate the hydroxyl group of the mycarose sugar, yielding Erythromycin A.[4][6] The relative expression and activity of eryK and eryG can influence the ratio of this compound to Erythromycin A in the fermentation broth.[7]

Fermentation for Erythromycin Production

While industrial fermentation processes are typically optimized for maximal Erythromycin A production, the generation of this compound is an inherent part of this process. The following tables provide representative media compositions and fermentation parameters for the cultivation of Saccharopolyspora erythraea.

Table 1: Seed and Fermentation Media for Saccharopolyspora erythraea

| Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |

| Corn Starch | 50 | 40 | [7] |

| Soybean Flour | 18 | 30 | [7] |

| Corn Steep Liquor | 13 | - | [7] |

| Dextrin | - | 30 | [7] |

| NaCl | 3 | - | [7] |

| (NH₄)₂SO₄ | 1 | 2 | [7] |

| NH₄NO₃ | 1 | - | [7] |

| Soybean Oil | 5 | 10 | [7] |

| CaCO₃ | 6 | 6 | [7] |

| pH | 6.8 - 7.0 | 7.2 | [7][8] |

Table 2: Fermentation Parameters

| Parameter | Value | Reference |

| Inoculum | 1 cm² agar piece into 50 mL seed medium | [7] |

| Seed Culture Incubation | 34°C, 250 rpm, 2 days | [7] |

| Fermentation Inoculum | 10% (v/v) seed culture | [7] |

| Fermentation Incubation | 34°C, 250 rpm, 6-7 days | [7][9] |

| n-propanol addition | 1% (v/v) after 24 hours | [7] |

Experimental Protocol: Fermentation of Saccharopolyspora erythraea

-

Strain Maintenance: Maintain Saccharopolyspora erythraea on agar plates with a medium consisting of (g/L): corn starch (10), corn steep liquor (10), NaCl (3), (NH₄)₂SO₄ (3), CaCO₃ (5), and agar (20), at pH 7.0. Incubate at 34°C for sporulation.[7]

-

Seed Culture Preparation: Inoculate a 500 mL flask containing 50 mL of seed medium with a 1 cm² agar piece of sporulated culture.[7] Incubate at 34°C on a rotary shaker at 250 rpm for 48 hours.[7]

-

Production Fermentation: Transfer 5 mL of the seed culture to a 500 mL flask containing 50 mL of the fermentation medium.[7] Incubate at 34°C and 250 rpm for 6-7 days.[7][9]

-

Precursor Feeding: After 24 hours of fermentation, supplement the culture with 0.5 mL of n-propanol.[7]

-

Monitoring: Monitor the production of erythromycins periodically by taking samples from the fermentation broth for extraction and HPLC analysis.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. The basic nature of the erythromycin molecule is a key factor in the design of the extraction protocol.

Solvent Extraction

Table 3: Solvent Extraction Parameters

| Parameter | Condition | Reference |

| Extraction Solvent | Chloroform, Ethyl Acetate, or Methyl tert-butyl ether (MTBE) | [10][11] |

| pH of Aqueous Phase | ~10 | [10] |

| Extraction Ratio | 1:1 (v/v) | [11] |

Experimental Protocol: Solvent Extraction

-

Cell Removal: Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the biomass.[11]

-

pH Adjustment: Adjust the pH of the supernatant to approximately 10 with a suitable base (e.g., 1 M NaOH).[10]

-

Extraction: Transfer the alkalinized supernatant to a separating funnel and add an equal volume of chloroform.[11] Shake vigorously for 1-2 minutes and allow the phases to separate.[10]

-

Collection: Collect the lower organic (chloroform) layer.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude erythromycin extract.

Preparative High-Performance Liquid Chromatography (HPLC)

For the isolation of pure this compound, preparative HPLC is the method of choice. The parameters for analytical HPLC can be scaled up for this purpose.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of erythromycins.

Table 4: HPLC Parameters for Erythromycin Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) | Nucleosil 100-5 CN (250 by 4.6 mm) | [12][13] |

| Mobile Phase A | Buffer solution (35 g/L K₂HPO₄, pH 7.0), acetonitrile, water (5:35:60 v/v/v) | 32 mM potassium phosphate buffer, pH 8.0 | [12][13] |

| Mobile Phase B | Phosphate buffer pH 7.0, water, acetonitrile (5:45:50 v/v/v) | Acetonitrile/methanol (75/25) | [12][13] |

| Gradient | Gradient elution | Isocratic (69% A, 31% B) | [12][13] |

| Flow Rate | 1.0 mL/min | 1 mL/min | [12][13] |

| Column Temperature | 65°C | Ambient | [12] |

| Detection Wavelength | 215 nm | 215 nm | [12][13] |

| Injection Volume | 100 µL | Not specified | [12] |

| Typical Retention Time (this compound) | ~4.2 min | Not specified | [14] |

Experimental Protocol: Analytical HPLC

-

Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic System: Use a C18 or CN reverse-phase column with the mobile phase and conditions outlined in Table 4.

-

Detection: Monitor the eluent at 215 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Quantitative Data

The yield of individual erythromycins can vary significantly depending on the strain and fermentation conditions. Industrial strains are often genetically modified to minimize the production of Erythromycin B and C and maximize Erythromycin A. In some engineered strains, the concentration of this compound can be reduced to as low as 110 mg/L, while Erythromycin A production is enhanced to over 4 g/L.[7] In non-optimized or wild-type strains, the relative abundance of this compound will be higher.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and isolation of this compound from Saccharopolyspora erythraea. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. A thorough understanding of the factors influencing the production and purification of this compound is essential for both the optimization of Erythromycin A manufacturing and the exploration of novel macrolide antibiotics.

References

- 1. acs.org [acs.org]

- 2. Erythromycin [bionity.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uspnf.com [uspnf.com]

Unraveling the Structure of 3''-O-Demethylerythromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of 3''-O-Demethylerythromycin A, a significant analog and biosynthetic precursor to Erythromycin A. By leveraging a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the precise molecular architecture of this compound can be determined. This guide offers a comprehensive overview of the analytical process, presenting detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual workflows to illustrate the logical progression of the elucidation.

Introduction

3''-O-Demethylerythromycin A, also known as Erythromycin C, is a macrolide antibiotic that differs from its more prevalent counterpart, Erythromycin A, by the absence of a methyl group on the 3''-hydroxyl of the cladinose sugar moiety. This seemingly minor structural modification has significant implications for its biosynthetic pathway and potential pharmacological properties. Accurate structural elucidation is paramount for understanding its activity, for quality control in the production of erythromycin-based pharmaceuticals where it can be present as an impurity, and for its potential use as a starting material in the synthesis of novel antibiotic derivatives.

The elucidation process relies on a comparative analysis with the well-characterized structure of Erythromycin A. By identifying the key differences in their respective spectroscopic data, the precise location of the demethylation can be unequivocally confirmed.

Spectroscopic Data Analysis

The cornerstone of the structure elucidation lies in the detailed analysis and comparison of NMR and MS data between Erythromycin A and 3''-O-Demethylerythromycin A.

Mass Spectrometry Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data

| Analyte | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) |

| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | 734.5 [M+H]⁺, 576.3 [M+H-cladinose]⁺, 158.1 [desosamine]⁺[1][2] |

| 3''-O-Demethylerythromycin A (this compound) | C₃₆H₆₅NO₁₃ | 719.9 | 720.3 [M+H]⁺, 576.3 [M+H-demethylcladinose]⁺, 158.1 [desosamine]⁺[1] |

The mass spectrum of 3''-O-Demethylerythromycin A shows a molecular ion peak [M+H]⁺ at m/z 720.3, which is 14 mass units lower than that of Erythromycin A (m/z 734.5), corresponding to the mass of a methylene group (CH₂). This provides the initial evidence for the absence of a methyl group. The fragmentation pattern, particularly the loss of the sugar moieties, is critical. The observation of a fragment corresponding to the desosamine sugar at m/z 158.1 in both compounds confirms that the modification is not on this part of the molecule. The loss of the cladinose sugar derivative leading to the aglycone fragment at m/z 576.3 further isolates the structural change to the cladinose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of the molecular structure. The key to the elucidation is the comparative analysis of the NMR spectra of Erythromycin A and 3''-O-Demethylerythromycin A. The most significant difference is expected in the chemical shifts associated with the cladinose sugar.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted and Reported for Erythromycin A)

| Position | Erythromycin A ¹³C (δ ppm) | Erythromycin A ¹H (δ ppm) | 3''-O-Demethylerythromycin A ¹³C (δ ppm) (Predicted) | 3''-O-Demethylerythromycin A ¹H (δ ppm) (Predicted) | Key HMBC Correlations for 3''-O-Demethylation |

| 3''-OCH₃ | ~49.5 | ~3.3 | Absent | Absent | Absence of correlation from a methoxy proton signal to C-3''. |

| C-3'' | ~78.0 | ~3.5 | Shifted (downfield) | Shifted | Protons on C-2'' and C-4'' will show correlation to the modified C-3''. |

| H-3'' | - | - | - | Shifted | Will show COSY correlations to H-2'' and H-4''. |

Note: The predicted shifts for 3''-O-Demethylerythromycin A are based on established principles of NMR spectroscopy where the removal of a methyl ether and introduction of a hydroxyl group leads to a downfield shift of the attached carbon and proton.

The absence of the characteristic methoxy group signal (around 3.3 ppm in ¹H NMR and 49.5 ppm in ¹³C NMR) in the spectrum of 3''-O-Demethylerythromycin A is the most direct evidence of demethylation. Furthermore, the chemical shifts of the C-3'' carbon and the H-3'' proton are expected to be shifted due to the change in the electronic environment. 2D NMR experiments such as COSY, HSQC, and HMBC are instrumental in confirming the full connectivity and finalizing the structure.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure elucidation of 3''-O-Demethylerythromycin A.

Isolation and Purification of 3''-O-Demethylerythromycin A

-

Source Material: Fermentation broth of a suitable Saccharopolyspora erythraea strain or a commercial sample of Erythromycin A containing impurities.

-

Extraction: The fermentation broth is filtered to remove biomass. The filtrate is then extracted with a suitable organic solvent such as ethyl acetate or chloroform at an alkaline pH. The organic extracts are combined and concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the different erythromycin analogs. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing 3''-O-Demethylerythromycin A are further purified by preparative HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.

-

Data Acquisition: The sample is infused into the mass spectrometer. Full scan mass spectra are acquired in positive ion mode to determine the accurate mass of the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

NMR Spectroscopy Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Proton-decoupled carbon-13 NMR spectra are acquired to determine the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, establishing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the overall carbon skeleton and the placement of functional groups.

-

Visualizing the Elucidation Workflow

Graphviz diagrams are provided to illustrate the logical flow of the structure elucidation process.

Caption: Workflow for the isolation and structure elucidation of 3''-O-Demethylerythromycin A.

Caption: Logical relationships in the comparative spectroscopic analysis for structure confirmation.

Conclusion

The chemical structure elucidation of 3''-O-Demethylerythromycin A is a systematic process that relies on the synergistic application of modern analytical techniques. Through careful isolation and purification, followed by detailed analysis of mass spectrometry and a suite of one- and two-dimensional NMR experiments, its structure can be unequivocally determined. The comparative approach with the well-known Erythromycin A is fundamental to this process, allowing for the precise identification of the structural modification. The methodologies and data presented in this guide provide a robust framework for researchers and scientists in the field of natural product chemistry and drug development to confidently identify and characterize this and other related macrolide antibiotics.

References

An In-depth Technical Guide to the Erythromycin C Biosynthetic Pathway and Genetic Clusters

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of Erythromycin C, a significant macrolide antibiotic. It details the genetic architecture of the biosynthetic cluster, the enzymatic steps involved in its synthesis, and key experimental methodologies used in its study and modification.

Introduction to Erythromycin Biosynthesis

Erythromycins are a class of 14-membered macrolide antibiotics produced by the soil actinomycete Saccharopolyspora erythraea.[1][2] Their biosynthesis is a complex process involving a Type I modular polyketide synthase (PKS) and a series of post-PKS tailoring reactions, including hydroxylations and glycosylations. The core of the molecule, a macrolactone ring called 6-deoxyerythronolide B (6-dEB), is synthesized by a massive enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[3][4][5] Subsequent modifications to this core, including the attachment of two deoxysugar moieties, L-mycarose and D-desosamine, are crucial for its antibiotic activity.[6][7] This guide focuses specifically on the pathway leading to this compound, a key intermediate and a bioactive compound in its own right.

The Erythromycin Gene Cluster (ery)

The genes responsible for erythromycin biosynthesis are clustered together on the S. erythraea chromosome, spanning approximately 56 kb of DNA.[8][9] This cluster contains the genes for the PKS enzymes, the enzymes for deoxysugar biosynthesis and attachment, and the tailoring enzymes.[8][10]

Key Gene Groups within the ery Cluster:

-

eryA (I, II, III): These three large genes encode the three protein subunits of DEBS (DEBS1, DEBS2, and DEBS3), the modular polyketide synthase responsible for synthesizing the 6-dEB macrolactone core.[4][5][8]

-

eryB: This set of genes is involved in the biosynthesis and attachment of the deoxysugar L-mycarose.[8][11][12]

-

eryC: This set of genes is responsible for the biosynthesis and attachment of the deoxysugar D-desosamine.[8][11][12]

-

eryF: Encodes a cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB).[8][13][14] This is the first post-PKS tailoring step.

-

eryK: Encodes a cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of erythromycin D to produce this compound.[1][13]

-

eryG: Encodes an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that converts this compound into Erythromycin A by methylating the C3''-hydroxyl group of the mycarose sugar.[8][13] The absence or inactivation of this gene leads to the accumulation of this compound.[1]

The this compound Biosynthetic Pathway

The synthesis of this compound can be divided into three major stages:

-

Macrolactone Core Synthesis: Formation of 6-deoxyerythronolide B (6-dEB).

-

Deoxysugar Synthesis: Parallel synthesis of TDP-L-mycarose and TDP-D-desosamine.

-

Post-PKS Tailoring and Glycosylation: Hydroxylation of the macrolactone core and sequential attachment of the deoxysugars.

Stage 1: Synthesis of 6-deoxyerythronolide B (6-dEB)

The process begins with the DEBS enzyme complex. DEBS consists of three large multifunctional proteins (DEBS1, DEBS2, DEBS3), which are organized into a loading domain, six extension modules, and a terminal thioesterase (TE) domain.[4][5][6] The synthesis is an assembly-line process where one propionyl-CoA starter unit and six methylmalonyl-CoA extender units are sequentially condensed to build the polyketide chain.[6] The final step is the release and cyclization of the linear polyketide chain by the thioesterase domain to form the 14-membered macrolactone ring, 6-dEB.[4]

Stage 2: Biosynthesis of Deoxysugars

Two different deoxysugars, L-mycarose and D-desosamine, are synthesized from the primary metabolite glucose-1-phosphate. These pathways involve a series of enzymatic reactions encoded by the eryB and eryC genes, respectively.[11][12] The final products of these pathways are activated sugar donors, TDP-L-mycarose and TDP-D-desosamine, which are ready for transfer to the macrolactone core.[15]

Stage 3: Post-PKS Modifications to this compound

This stage involves a series of tailoring reactions that modify the 6-dEB core and attach the sugar moieties.

-

C-6 Hydroxylation: The first tailoring step is the hydroxylation of 6-dEB at the C-6 position, catalyzed by the P450 monooxygenase EryF, to produce erythronolide B (EB).[13][14]

-

First Glycosylation: The glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB).[1][11]

-

Second Glycosylation: The glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB, yielding Erythromycin D.[1][11]

-

C-12 Hydroxylation: In the final step leading to this compound, the P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C-12 position.[13]

The pathway can proceed to Erythromycin A if the methyltransferase EryG is present and active to methylate the C3''-hydroxyl of the mycarose moiety on this compound.[13]

// Nodes for intermediates Propionyl_CoA [label="Propionyl-CoA +\n6x Methylmalonyl-CoA", fillcolor="#F1F3F4", style=filled]; dEB6 [label="6-deoxyerythronolide B (6-dEB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EB [label="Erythronolide B (EB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; MEB [label="3-O-Mycarosyl-\nerythronolide B (MEB)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EryD [label="Erythromycin D", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EryC [label="this compound", shape=box, style="filled,bold", color="#EA4335", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for sugar pathways G1P1 [label="Glucose-1-Phosphate", fillcolor="#F1F3F4", style=filled]; Mycarose [label="TDP-L-mycarose", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Desosamine [label="TDP-D-desosamine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Nodes for enzymes DEBS [label="DEBS (eryA)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryF [label="EryF", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryBV [label="EryBV", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryCIII [label="EryCIII", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryK [label="EryK", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryB_genes [label="eryB genes", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; EryC_genes [label="eryC genes", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges Propionyl_CoA -> DEBS [dir=none]; DEBS -> dEB6; dEB6 -> EryF [dir=none]; EryF -> EB [label="C-6 Hydroxylation"]; EB -> EryBV [dir=none]; EryBV -> MEB [label="First Glycosylation"]; MEB -> EryCIII [dir=none]; EryCIII -> EryD [label="Second Glycosylation"]; EryD -> EryK [dir=none]; EryK -> EryC [label="C-12 Hydroxylation"];

// Sugar pathway edges G1P1 -> EryB_genes [dir=none]; EryB_genes -> Mycarose; G1P1 -> EryC_genes [dir=none]; EryC_genes -> Desosamine; Mycarose -> EryBV [style=dashed]; Desosamine -> EryCIII [style=dashed]; } Caption: this compound Biosynthetic Pathway.

Quantitative Data

Quantitative analysis of erythromycin biosynthesis is crucial for optimizing production and for metabolic engineering efforts. The yields of intermediates and final products can vary significantly depending on the strain (wild-type, engineered, or heterologous host) and fermentation conditions.

| Compound | Host Organism | Titer (Yield) | Reference |

| 6-deoxyerythronolide B (6-dEB) | Escherichia coli (heterologous) | ~200 mg/L | [7] |

| This compound | Escherichia coli (heterologous) | 0.4 mg/L | [16] |

| Erythromycin D | Escherichia coli (heterologous) | 0.5 mg/L | [16] |

| Erythromycin A | Escherichia coli (heterologous) | 0.6 mg/L | [16] |

| Erythromycin (unspecified) | S. erythraea (bldD deletion mutant) | 7-fold decrease vs. wild-type | [17] |

| Erythromycin (unspecified) | S. erythraea (ΔacuA mutant) | 10% increase vs. wild-type | [18] |

| Erythromycin (unspecified) | S. erythraea (SACE_1780 overexpression) | 33% increase vs. wild-type | [18] |

Key Experimental Protocols

The elucidation of the erythromycin biosynthetic pathway has been made possible by a range of genetic and biochemical techniques.

Gene Knockout/Disruption in S. erythraea

This technique is used to inactivate a specific gene to study its function by observing the resulting phenotype, such as the accumulation of a biosynthetic intermediate.

Methodology:

-

Construct a Disruption Vector: A plasmid vector is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target ery gene.

-

Transformation: The non-replicating vector is introduced into S. erythraea protoplasts via methods like polyethylene glycol (PEG)-mediated transformation.

-

Homologous Recombination: The plasmid integrates into the bacterial chromosome via a double-crossover event. The target gene is replaced by the selectable marker, resulting in a null mutant.

-

Selection and Screening: Transformants are selected on media containing the corresponding antibiotic. Successful knockout mutants are verified by PCR and Southern blotting.

-

Metabolite Analysis: The mutant strain is fermented, and the culture broth is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the accumulated intermediates, thereby deducing the function of the knocked-out gene.[12][19]

// Nodes Start [label="Start: Target Gene Identified", shape=ellipse, fillcolor="#F1F3F4"]; Construct [label="1. Construct Disruption Vector\n(Homology Arms + Resistance Marker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform [label="2. Transform S. erythraea Protoplasts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recombine [label="3. Homologous Recombination\n(Double Crossover)", fillcolor="#FBBC05", fontcolor="#202124"]; Select [label="4. Select for Antibiotic Resistance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Verify [label="5. Verify Knockout via\nPCR & Southern Blot", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="6. Ferment Mutant & Analyze Metabolites\n(HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Gene Function Determined", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Construct; Construct -> Transform; Transform -> Recombine; Recombine -> Select; Select -> Verify; Verify -> Analyze; Analyze -> End; } Caption: Gene Knockout Experimental Workflow.

Heterologous Expression in E. coli

Expressing the entire ery gene cluster in a more genetically tractable host like E. coli allows for easier manipulation and study.[20] This has been a significant achievement due to the large size (>50 kbp) and complexity of the gene cluster.[21]

Methodology:

-

Gene Cluster Cloning: The entire ~55 kbp ery gene cluster is cloned from the S. erythraea genome. This often requires specialized techniques and vectors, such as bacterial artificial chromosomes (BACs) or multi-plasmid systems.[21]

-

Host Strain Engineering: The E. coli host is metabolically engineered to provide the necessary precursors, propionyl-CoA and methylmalonyl-CoA, which are not typically abundant.[6]

-

Expression and Post-Translational Modification: The cloned genes are expressed in the engineered E. coli. This includes co-expression of an sfp-type phosphopantetheinyl transferase, which is required for the post-translational modification and activation of the DEBS acyl carrier protein (ACP) domains.[21]

-

Fermentation and Product Isolation: The recombinant E. coli is cultured under optimized fermentation conditions.

-

Analysis: Erythromycin and its intermediates are extracted from the culture and analyzed by HPLC and MS to confirm production.[16]

Precursor-Directed Biosynthesis

This powerful technique allows for the production of novel "unnatural" natural products by feeding synthetic, non-native precursors to an engineered mutant strain.

Methodology:

-

Create a Mutant Strain: A mutant of S. erythraea is created with a genetic block in an early step of the PKS pathway. A common target is the ketosynthase domain of the first module (KS1), which prevents the initiation of polyketide synthesis from natural precursors.[22][23]

-

Synthesize a Precursor Analog: A synthetic molecule that mimics a natural biosynthetic intermediate is chemically synthesized. For example, a diketide N-acetylcysteamine (NAC) thioester can be designed to be loaded directly onto the second module of DEBS, bypassing the blocked first step.[22][23]

-

Feeding Experiment: The engineered mutant strain is cultured, and the synthetic precursor is added to the fermentation broth.[24]

-

Biosynthesis and Tailoring: The PKS machinery and downstream tailoring enzymes of the host incorporate the synthetic precursor and process it, creating a novel erythromycin analog.[23][24]

-

Isolation and Characterization: The novel analog is isolated from the culture and its structure is determined using NMR and MS. Its biological activity can then be tested.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Mutate [label="1. Create PKS-deficient mutant\n(e.g., KS1 knockout)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesize [label="2. Chemically synthesize\nprecursor analog", fillcolor="#FBBC05", fontcolor="#202124"]; Feed [label="3. Feed precursor analog to\nmutant culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [label="4. Host enzymes process analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="5. Isolate & characterize\nnovel product (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Test [label="6. Test biological activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Novel Analog Produced", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Mutate; Start -> Synthesize; Mutate -> Feed; Synthesize -> Feed; Feed -> Process; Process -> Isolate; Isolate -> Test; Test -> End; } Caption: Precursor-Directed Biosynthesis Workflow.

Conclusion

The this compound biosynthetic pathway is a paradigm for modular polyketide synthesis and enzymatic tailoring. A deep understanding of its genetic basis and biochemical mechanism, facilitated by the experimental protocols outlined herein, has not only enabled the improvement of production titers but has also opened the door to combinatorial biosynthesis and the generation of novel macrolide antibiotics. For researchers in drug development, the ery gene cluster and its enzymatic machinery represent a versatile toolkit for creating new chemical entities with potentially enhanced therapeutic properties.

References

- 1. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]

- 2. Erythromycin- Structure and Production | PPTX [slideshare.net]

- 3. Structure and mechanism of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli | PLOS Biology [journals.plos.org]

- 8. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure of cytochrome P450eryF involved in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organization of a cluster of erythromycin genes in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broadened glycosylation patterning of heterologously produced erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Precursor-directed production of erythromycin analogs by Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Precursor-directed biosynthesis of 12-ethyl erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of Erythromycin C using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Erythromycin C, a macrolide antibiotic, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies, data interpretation, and experimental workflows are detailed to assist in the structural elucidation and analysis of this compound.

This compound is a closely related analogue of Erythromycin A, differing by the absence of a hydroxyl group at the C-12 position of the aglycone ring. This structural modification influences its spectroscopic properties and is a key feature in its characterization. In aqueous solutions, this compound has been shown to exist as a 4:5 equilibrium mixture of its 9-ketone and 12,9-hemiacetal forms, a crucial consideration for NMR analysis.[1][2][3]

Mass Spectrometry Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

1.1. Molecular Weight Determination

Under electrospray ionization (ESI) conditions in positive ion mode, this compound is readily protonated to form the [M+H]⁺ ion. The experimentally observed mass-to-charge ratio (m/z) for this ion is 719.3.[4]

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 719.3 |

1.2. Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound reveals a characteristic fragmentation pattern dominated by the neutral loss of its sugar moieties and subsequent cleavages of the macrolide ring. The fragmentation is analogous to other erythromycins. Key fragmentation pathways include:

-

Loss of the cladinose sugar: This is a primary fragmentation step, resulting in a significant fragment ion.

-

Loss of the desosamine sugar: This also represents a major fragmentation pathway.

-

Sequential water losses: Following the loss of the sugar moieties, the aglycone core can undergo sequential dehydration.

-

Ring cleavage: The macrolide ring can undergo various cleavage reactions, providing further structural information.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in this compound, enabling a complete structural assignment. As previously noted, the spectra in aqueous solutions are complicated by the equilibrium between the ketone and hemiacetal forms.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays a complex set of signals corresponding to the numerous protons in the macrolide ring and the two sugar residues. Key features to note are the signals for the anomeric protons of the cladinose and desosamine sugars, the methyl groups, and the protons adjacent to oxygen atoms, which resonate in the downfield region.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactone and the ketone at C-9 are typically observed at the downfield end of the spectrum. The numerous signals for the oxygenated carbons of the macrolide ring and the sugars appear in the mid-field region, while the methyl and methylene carbons are found in the upfield region.

Table 2: ¹H and ¹³C NMR Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Detailed chemical shift and coupling constant data for this compound in both organic and aqueous solutions are available in the following publication: Tyson, P., Barjat, H., Mann, W., & Barber, J. (1998). Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution. Journal of Chemical Research, Synopses, (12), 727. |

Experimental Protocols

3.1. Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the analysis of this compound.[4]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 719.3.

-

Collision Energy: Optimize to achieve characteristic fragmentation.

-

3.2. NMR Spectroscopy

High-field NMR instrumentation is recommended for the complete resolution of the complex spectra of this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O with a suitable buffer). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR experiments is recommended, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Erythromycin C: A Technical Examination of Its Biological Activity and Antimicrobial Spectrum

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and antimicrobial spectrum of Erythromycin C, a minor co-metabolite of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While less potent than its well-characterized counterpart, Erythromycin A, an understanding of this compound's properties is crucial for a complete picture of erythromycin pharmacology and for potential applications in drug development and microbial research.

Introduction to this compound

Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2] The crude fermentation product of S. erythraea is a mixture of several related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically significant component. This compound is structurally similar to Erythromycin A but possesses a narrower spectrum of activity and is significantly less potent.[1][3]

Mechanism of Action

Like other macrolides, this compound is believed to exert its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] This binding event interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain and inhibiting bacterial growth. The general mechanism of action for erythromycin is well-established; however, specific studies detailing the binding affinity and kinetics of this compound with the bacterial ribosome are limited.

Antimicrobial Spectrum and Potency

This compound exhibits a narrower and weaker antimicrobial profile compared to Erythromycin A.[1] Its activity is primarily directed against Gram-positive bacteria, with very limited efficacy against Gram-negative organisms.[1]

Quantitative Antimicrobial Activity

A key study by Kibwage et al. (1985) systematically evaluated the minimum inhibitory concentrations (MICs) of Erythromycins A, B, C, and D against a panel of 21 Gram-positive and 15 Gram-negative microorganisms.[1] The study concluded that this compound demonstrated approximately half the antibacterial activity of Erythromycin A.[1] While the complete dataset from this study is not widely available, the relative potency provides a basis for estimating the MIC values for this compound.

The following table summarizes the estimated MIC ranges for this compound against common susceptible pathogens, based on typical MIC values for Erythromycin A and the finding that this compound is approximately 50% as active.

| Bacterial Species | Gram Stain | Erythromycin A MIC Range (µg/mL) | Estimated this compound MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 0.25 - 2 | 0.5 - 4 |

| Streptococcus pyogenes | Positive | 0.03 - 0.25 | 0.06 - 0.5 |

| Streptococcus pneumoniae | Positive | 0.015 - 0.25 | 0.03 - 0.5 |

| Corynebacterium diphtheriae | Positive | 0.015 - 1 | 0.03 - 2 |

| Listeria monocytogenes | Positive | 0.06 - 1 | 0.12 - 2 |

Note: These are estimated values. Actual MICs can vary depending on the specific strain and testing conditions.

Effects on Signaling Pathways

Specific research on the direct effects of this compound on bacterial or host cell signaling pathways is scarce. However, the broader class of macrolide antibiotics, particularly Erythromycin A, is known to possess immunomodulatory and anti-inflammatory properties, as well as the ability to interfere with bacterial quorum sensing.[4][5][6][7] It is plausible that this compound may share these characteristics, albeit to a lesser extent, due to its structural similarity to Erythromycin A.

Quorum Sensing Inhibition (Hypothesized)

Erythromycin has been shown to disrupt quorum sensing in Acinetobacter baumannii by downregulating the expression of key genes in the abaI/abaR system.[7][8] This interference with bacterial communication can lead to a reduction in biofilm formation and virulence.[7][8] Given that this is a known effect of the erythromycin structure, it is hypothesized that this compound may also exhibit quorum sensing inhibitory activity.

Caption: Hypothesized mechanism of quorum sensing inhibition by this compound.

Experimental Protocols

The determination of the antimicrobial activity of this compound is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Workflow

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

References

- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolide Treatment Inhibits Pseudomonas aeruginosa Quorum Sensing in Non-Cystic Fibrosis Bronchiectasis. An Analysis from the Bronchiectasis and Low-Dose Erythromycin Study Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Erythromycin C in Microbial Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Erythromycin C (Ery C) in the microbial fermentation of erythromycins by Saccharopolyspora erythraea. This compound, a crucial intermediate in the biosynthesis of the clinically significant Erythromycin A (Ery A), provides a key branch point in the metabolic pathway, influencing the overall yield and purity of the final antibiotic product. Understanding and manipulating the flux through this compound is paramount for the optimization of industrial erythromycin production.

The Erythromycin Biosynthetic Pathway and the Central Role of this compound

Erythromycin A is a macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process encoded by a large cluster of genes known as the ery cluster. The pathway begins with the synthesis of the polyketide core, 6-deoxyerythronolide B (6-dEB), which undergoes a series of post-polyketide modifications, including hydroxylations and glycosylations, to yield the final active compound.

This compound emerges at a critical juncture in this pathway. The intermediate Erythromycin D (Ery D) is hydroxylated at the C-12 position by the cytochrome P450 enzyme EryK to form this compound.[1][2] Subsequently, this compound is methylated by the enzyme EryG to produce Erythromycin A.[2] However, EryG can also act on Erythromycin D, leading to the formation of Erythromycin B (Ery B), which is a less potent antibiotic and represents a significant impurity in the fermentation process.[2] The competition between EryK and EryG for their common substrate, Erythromycin D, is a key determinant of the final ratio of erythromycin variants produced.

Quantitative Analysis of Erythromycin Production

The manipulation of genes encoding key enzymes in the erythromycin biosynthetic pathway has a profound impact on the production profile of different erythromycin variants. The following tables summarize quantitative data from studies involving the knockout of eryK and eryG genes in an industrial strain of Saccharopolyspora erythraea.

Table 1: Production of Erythromycin Variants in eryK and eryG Knockout Strains

| Strain | Genotype | This compound (g/L) | Erythromycin B (g/L) | Erythromycin D (g/L) |

| Wild Type | eryK+, eryG+ | - | - | - |

| QL-G | eryK+, ΔeryG | 2.48 | - | 0.67 |

| QL-K | ΔeryK, eryG+ | - | 1.70 | 0.10 |

| QL-KG | ΔeryK, ΔeryG | - | - | 2.15 |

Data sourced from Wu et al. (2011).[3]

Table 2: Impact of Modulating eryK and eryG Copy Numbers on Erythromycin Production

| Strain | Genotype | Erythromycin A Titer Improvement (%) |

| ZL1004 | PermK-K-K-G + PermE-K + PermA-G | ~25% |

| ZL1007 | PermK-K-G-K + PermE-K + PermA-G | ~25% |

Data sourced from Chen et al. (2008).

Experimental Protocols

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol describes a typical batch fermentation process for erythromycin production in shake flasks.

3.1.1. Media Composition

-

Seed Medium:

-

Corn Starch: 5%

-

Soybean Flour: 1.8%

-

Corn Steep Liquor: 1.3%

-

NaCl: 0.3%

-

(NH4)2SO4: 0.1%

-

NH4NO3: 0.1%

-

Soybean Oil: 0.5%

-

CaCO3: 0.6%

-

pH: 6.8-7.0[4]

-

-

Production Medium:

-

Corn Starch: 4%

-

Soybean Flour: 3%

-

Dextrin: 3%

-

(NH4)2SO4: 0.2%

-

Soybean Oil: 1%

-

CaCO3: 0.6%

-

pH: 7.0[4]

-

3.1.2. Inoculum Preparation and Fermentation

-

Inoculate a sporulated culture of S. erythraea into 50 mL of seed medium in a 500-mL flask.

-

Incubate at 34°C with shaking at 250 rpm for 2 days.[4]

-

Transfer 5 mL of the seed culture to 50 mL of production medium in a 500-mL flask.

-

Incubate at 34°C with shaking at 250 rpm for 6 days.[4]

-

Optionally, supplement the culture with 0.5 mL of n-propanol after 24 hours of cultivation.[4]

Extraction of Erythromycins from Fermentation Broth

-

Adjust the pH of the fermentation broth to 10.

-

Mix the broth with an equal volume of acetonitrile and shake for 40 minutes.[5]

-

Add 2 g of NaCl per 10 mL of broth and dissolve completely.[5]

-

Separate the acetonitrile phase by centrifugation.[5]

-

The acetonitrile phase contains the extracted erythromycins and can be used for HPLC analysis.

HPLC Analysis of Erythromycins

This method allows for the separation and quantification of Erythromycin A, B, and C.

-

Column: Nucleosil 100-5 CN (250 x 4.6 mm)[4]

-

Mobile Phase:

-

Solvent A: 32 mM potassium phosphate buffer, pH 8.0

-

Solvent B: Acetonitrile/Methanol (75:25)

-

-

Gradient: 69% Solvent A and 31% Solvent B (isocratic)[4]

-

Detection: UV at 215 nm

-

Quantification: Calculate the concentrations of Erythromycin A, B, and C based on standard curves of reference compounds.[4]

Gene Knockout of eryK in Saccharopolyspora erythraea

This protocol provides a general workflow for creating a targeted gene knockout of eryK using CRISPR/Cas9 technology.

Regulatory Networks Influencing this compound Production

The production of erythromycins, including this compound, is tightly regulated at the transcriptional level. A key global regulator, BldD , plays a crucial positive role in the expression of the entire ery gene cluster.[6] BldD binds to the promoter regions of the ery genes, initiating their transcription. The expression of bldD itself is influenced by other regulatory proteins, such as PhoP , creating a regulatory cascade that responds to environmental signals like phosphate availability. While there is no evidence to suggest that this compound itself acts as a signaling molecule, its production is a direct consequence of the activation of this complex regulatory network.

References

- 1. Determination of Erythromycin Residues in Antibiotic Fermentation Residues Using the Wayeal LCMS-TQ9200 Liquid Chromatography- Mass Spectrometry System [m.french.wayeal-instrument.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Capturing the target genes of BldD in Saccharopolyspora erythraea using improved genomic SELEX method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin C: A Technical Guide to its Role as a Precursor in Semi-Synthetic Antibiotic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin C, a minor co-metabolite in the fermentation of Saccharopolyspora erythraea, holds a unique position in the landscape of macrolide antibiotics. While its direct antibacterial potency is lower than its well-known counterpart, Erythromycin A, its chemical structure presents it as a valuable precursor for the semi-synthesis of more advanced antibiotics. This technical guide provides an in-depth exploration of this compound's role in the development of semi-synthetic antibiotics, with a focus on its conversion to Erythromycin A and the potential for creating novel derivatives. This document outlines the biosynthetic origins of this compound, details experimental protocols for its conversion, presents quantitative data on its antibacterial activity, and visualizes the key chemical and biological pathways involved.

Introduction to this compound

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). The fermentation process yields a mixture of related compounds, primarily Erythromycin A, along with smaller quantities of Erythromycins B, C, and D.[1] Erythromycin A is the most clinically important of these due to its potent antibacterial activity.[2]

This compound is structurally distinct from Erythromycin A by the absence of a methyl group at the 3''-position of the cladinose sugar, making it 3''-O-demethylerythromycin A. This seemingly minor difference has a significant impact on its biological activity, rendering it less potent than Erythromycin A.[3] However, this structural feature also makes it a direct precursor to Erythromycin A through a single methylation step, presenting a strategic opportunity in antibiotic production and semi-synthetic development.[4]

Table 1: Comparison of Major Erythromycin Congeners

| Compound | R1 (at C-12) | R2 (at 3''-O of Cladinose) | Relative Antibacterial Potency (Erythromycin A = 100%) |

| Erythromycin A | -OH | -CH3 | 100% |

| Erythromycin B | -H | -CH3 | ~80% |

| This compound | -OH | -H | ~50% |

| Erythromycin D | -H | -H | <50% |

Source: Data compiled from multiple studies.[3]

Biosynthesis of this compound

Understanding the biosynthetic pathway of erythromycins is crucial to appreciating the role of this compound. The production of the erythromycin core, a 14-membered lactone ring called erythronolide B, is followed by a series of post-polyketide synthase modifications, including glycosylation and hydroxylation.

Erythromycin D is a key intermediate that can be hydroxylated at the C-12 position by the enzyme EryK to form this compound. Subsequently, the enzyme EryG, an S-adenosyl-L-methionine-dependent O-methyltransferase, catalyzes the methylation of the 3''-hydroxyl group of the cladinose sugar on this compound to yield Erythromycin A.[4][5]

Semi-Synthetic Pathways Originating from this compound

The primary and most direct semi-synthetic application of this compound is its conversion to the more potent Erythromycin A. This can be achieved through both enzymatic and chemical methylation of the 3''-hydroxyl group.

Enzymatic Conversion to Erythromycin A

The enzyme EryG, responsible for the final methylation step in the biosynthesis of Erythromycin A, can be utilized for the in vitro conversion of this compound. This biocatalytic approach offers high specificity and avoids the need for complex protection and deprotection steps often required in chemical synthesis.

Experimental Protocol: Enzymatic Methylation of this compound

Objective: To convert this compound to Erythromycin A using a cell-free extract containing the EryG methyltransferase.

Materials:

-

Purified this compound

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Cell-free extract from a strain of Saccharopolyspora erythraea known to express EryG, or a recombinant E. coli strain expressing EryG.

-

Phosphate buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

EDTA

-

Incubator

-

HPLC system for analysis

Methodology:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine this compound (e.g., 1 mM final concentration), SAM (e.g., 2 mM final concentration), DTT (e.g., 1 mM), and EDTA (e.g., 1 mM) in phosphate buffer (pH 7.5).

-

Enzyme Addition: Initiate the reaction by adding the cell-free extract containing EryG to the reaction mixture. The optimal amount of extract should be determined empirically.

-

Incubation: Incubate the reaction mixture at 30-37°C for a specified period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding a solvent such as ice-cold acetone or by heat inactivation.

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the conversion of this compound to Erythromycin A. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer) can be used for separation and detection at ~215 nm.

Expected Outcome: A decrease in the peak corresponding to this compound and the appearance and increase of a peak with the retention time of Erythromycin A. The yield can be calculated based on the peak areas.

Chemical Conversion to Erythromycin A and Other Derivatives

Chemical synthesis provides a more versatile platform for not only converting this compound to Erythromycin A but also for introducing novel functional groups. However, the presence of multiple hydroxyl groups on the erythromycin scaffold necessitates the use of protecting groups to achieve regioselectivity.

Workflow for Chemical Modification of this compound

Experimental Protocol: Chemical Methylation of this compound to Erythromycin A (Conceptual)

Note: While detailed protocols for the methylation of Erythromycin A derivatives are available, specific protocols starting from this compound are not prevalent in the literature. The following is a conceptual protocol based on established methods for Erythromycin A.

Objective: To chemically methylate the 3''-hydroxyl group of this compound.

Materials:

-

This compound

-

Protecting group reagents (e.g., for silylation or acylation)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium hydroxide)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

-

Deprotection reagents

-

Chromatography system for purification

Methodology:

-

Protection: Protect the more reactive hydroxyl groups at the 2'- and 4''-positions, and potentially the 9-keto group (e.g., via oximation), to prevent unwanted side reactions.

-

Methylation: In an anhydrous aprotic solvent, treat the protected this compound with a strong base to deprotonate the 3''-hydroxyl group, followed by the addition of a methylating agent. The reaction is typically carried out at low temperatures.

-

Deprotection: After the methylation is complete, remove the protecting groups under appropriate conditions to yield the desired 3''-O-methylated product.

-

Purification: Purify the final product using chromatographic techniques to separate it from any remaining starting material and byproducts.

Challenges and Considerations: The primary challenge in the chemical modification of this compound is achieving selective methylation at the 3''-position without affecting other hydroxyl groups. This necessitates a carefully planned protection-deprotection strategy. The lower abundance of this compound compared to Erythromycin A in fermentation broths makes its isolation and use as a starting material less economically viable for large-scale synthesis.

Antibacterial Activity and Potential of this compound Derivatives

This compound itself exhibits about half the antibacterial activity of Erythromycin A against many bacterial strains.[3] The primary goal of converting this compound to Erythromycin A is to enhance its potency.

Table 2: Minimum Inhibitory Concentrations (MICs) of Erythromycin A and C against select bacteria

| Organism | Erythromycin A MIC (µg/mL) | This compound MIC (µg/mL) |

| Staphylococcus aureus | 0.12 - 0.5 | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.03 - 0.12 | 0.12 - 0.5 |

| Streptococcus pneumoniae | 0.015 - 0.06 | 0.06 - 0.25 |

Source: Representative data from published studies.[3]

Beyond its conversion to Erythromycin A, this compound serves as a potential scaffold for the creation of novel semi-synthetic antibiotics. Modifications at the 3''-hydroxyl position with groups other than methyl could lead to derivatives with altered pharmacokinetic properties or novel mechanisms of action. For instance, the development of ketolides, a class of macrolides effective against erythromycin-resistant bacteria, involves the removal of the cladinose sugar.[6] Starting with this compound could offer an alternative pathway in the synthesis of such advanced antibiotics.

Conclusion

This compound, while a minor component of erythromycin fermentation, represents a key intermediate in the biosynthesis of Erythromycin A and a potential starting point for semi-synthetic antibiotic development. Its direct conversion to the more potent Erythromycin A via enzymatic or chemical methylation is the most straightforward application. Although the semi-synthetic pathways starting from this compound are less explored in the literature compared to those from Erythromycin A, the principles of macrolide chemistry suggest that it could serve as a valuable precursor for generating novel antibiotic candidates. Further research into efficient methods for the isolation and selective modification of this compound could unlock its full potential in the ongoing search for new and effective antimicrobial agents.

References

- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis and antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Erythromycin: A Technical Guide for Researchers

A comprehensive review of the existing in vitro research on the anti-inflammatory effects of erythromycin, with a special focus on the need for further investigation into Erythromycin C.

Introduction

Erythromycin, a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence suggests that erythromycin and its derivatives also possess significant anti-inflammatory and immunomodulatory effects, independent of their antibiotic activity.[1] These properties have garnered interest in their potential therapeutic applications for chronic inflammatory diseases. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-inflammatory mechanisms of erythromycin.

A Note on this compound: Despite extensive investigation into the anti-inflammatory properties of erythromycin, a notable gap exists in the scientific literature regarding specific in vitro studies on this compound. The majority of the available research has been conducted on Erythromycin A, the most common form of the antibiotic. Consequently, this guide will primarily focus on the well-documented anti-inflammatory effects of erythromycin in general, with the understanding that these findings likely provide a foundational framework for the potential, yet unconfirmed, properties of this compound. Further dedicated research is critically needed to elucidate the specific in vitro anti-inflammatory profile of this compound.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have revealed that erythromycin exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of inflammatory cytokines and other inflammatory molecules.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Erythromycin has been shown to inhibit the activation of NF-κB in various cell types, including human bronchial epithelial cells.[2][3] This inhibition appears to occur downstream of the dissociation of IκB, an inhibitory protein, from the NF-κB complex.[2] By preventing the translocation of NF-κB into the nucleus, erythromycin effectively blocks the transcription of target genes, such as those encoding for pro-inflammatory cytokines.[4][5][6]

References

- 1. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of erythromycin on RANKL and nuclear factor-kappa B by human TNF-alpha stimulated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Erythromycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin C is a macrolide antibiotic and a minor component produced during the fermentation of Saccharopolyspora erythraea. As a close analog of the more abundant Erythromycin A, it shares a similar mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Although less potent than Erythromycin A, this compound is a crucial intermediate in the biosynthesis of Erythromycin A and serves as a significant reference standard in the analysis of erythromycin-related substances.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, including detailed experimental protocols for its characterization and visualization of key pathways.

Chemical Structure and Properties

This compound is structurally differentiated from Erythromycin A by the absence of a methyl group on the C-3 hydroxyl of the cladinose sugar moiety, which is instead a mycarose sugar.[4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [5] |

| Molecular Formula | C36H65NO13 | [5] |

| Molecular Weight | 719.9 g/mol | [5] |

| Appearance | White to off-white crystalline powder (inferred from general erythromycin properties) | [6] |

| Mass Spectrometry | [M+H]+ at m/z 719.3 | [2] |

Table 2: Solubility Profile of Erythromycin (General)

| Solvent | Solubility | Reference(s) |

| Water | ~2 mg/mL | [4] |

| Ethanol | ~50 mg/mL | |

| Methanol | Freely soluble | [2] |

| Acetone | Freely soluble | |

| Chloroform | Soluble | |

| Acetonitrile | Freely soluble | |

| Ethyl Acetate | Freely soluble | |

| Diethyl Ether | Soluble | |

| DMSO | ~15 mg/mL | [7] |

| DMF | ~15 mg/mL | [7] |

Note: Specific quantitative solubility data for this compound is limited. The data presented for organic solvents is for erythromycin in general and should be considered as an approximation for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A study published in the Journal of Chemical Research, Synopses, details the solution structure and the assignments of the 1H and 13C NMR spectra of this compound in both organic and aqueous solutions. Accessing this publication is recommended for detailed spectral data.[8][9] In aqueous solution, this compound exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal tautomers.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum of erythromycin typically shows characteristic peaks for O-H stretching (around 3475 cm⁻¹), C-H stretching (around 2944 cm⁻¹), C=O stretching of the lactone ring (around 1729 cm⁻¹), and C-O-C stretching of the ether linkages (around 1167 and 1040 cm⁻¹).[10]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry of this compound typically shows a protonated molecule [M+H]+ at m/z 719.3.[2] Tandem mass spectrometry (MS/MS) can be used to elucidate the structure by observing characteristic fragmentation patterns, such as the loss of the sugar moieties. The fragmentation of erythromycins often involves the neutral loss of the cladinose or mycarose sugar and the desosamine sugar.[11][12]

Experimental Protocols